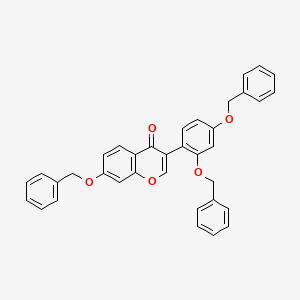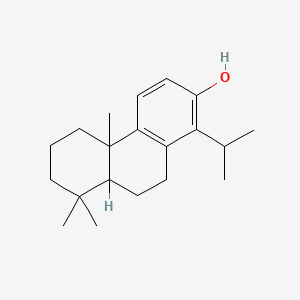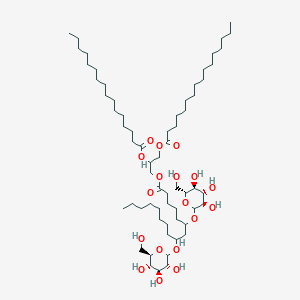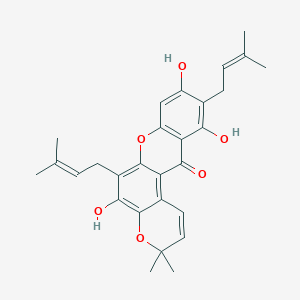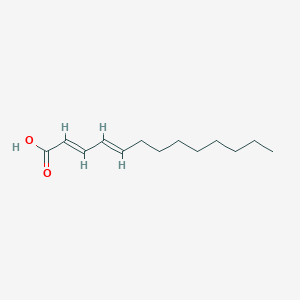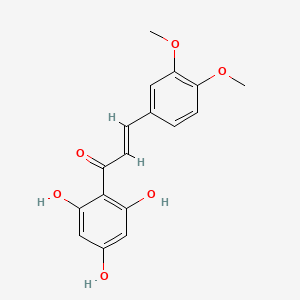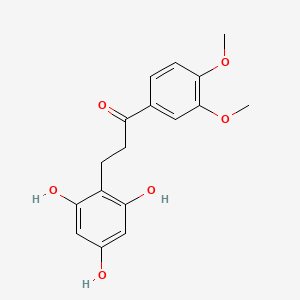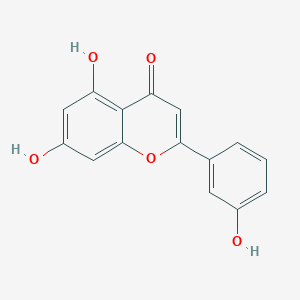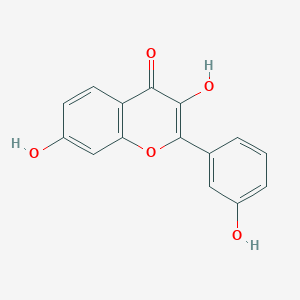![molecular formula C22H22O5 B600821 (Z)-5,5',6,6'-tetramethoxy-2,3-dihydro-[1,2'-biindenylidene]-1'(3'H)-one CAS No. 36159-03-2](/img/no-structure.png)
(Z)-5,5',6,6'-tetramethoxy-2,3-dihydro-[1,2'-biindenylidene]-1'(3'H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5,5',6,6'-tetramethoxy-2,3-dihydro-[1,2'-biindenylidene]-1'(3'H)-one, also known as TMB-8, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TMB-8 is a potent inhibitor of intracellular calcium release, which makes it a valuable tool for investigating the role of calcium signaling in various physiological and pathological processes.
Applications De Recherche Scientifique
Photochromism and Photomagnetism
- Research Focus : Investigation of biindenylidenedione compounds similar to (Z)-5,5',6,6'-tetramethoxy-2,3-dihydro-[1,2'-biindenylidene]-1'(3'H)-one.
- Key Findings : These compounds exhibit simultaneous photochromism and photomagnetism in the crystalline state, demonstrating potential applications in photonic and magnetic devices (Han et al., 2009).
Synthesis and Polymerization Applications
- Research Focus : Synthesis and properties of related biindenylidenedione derivatives.
- Key Findings : These compounds are used in the polymerization of materials like propylene, highlighting their significance in creating new polymeric materials with specific properties (Collins et al., 1992).
Molecular and Crystal Structure Analysis
- Research Focus : Examining the molecular and crystal structures of derivatives.
- Key Findings : Detailed analysis of these structures provides insights into their potential applications in material science and chemistry (Khelloul et al., 2016).
Organic Electronics and Solar Cells
- Research Focus : Utilization in organic electronics, particularly solar cells.
- Key Findings : Some derivatives demonstrate properties suitable for use in organic solar cells, suggesting potential in renewable energy technologies (Gupta et al., 2017).
Antimicrobial Activity
- Research Focus : Investigation of antimicrobial properties.
- Key Findings : Certain complexes derived from these compounds show antimicrobial activity, indicating potential applications in medical and pharmaceutical fields (Sahraei et al., 2017).
Quantum Mechanical Investigations
- Research Focus : Theoretical and quantum mechanical studies.
- Key Findings : Quantum mechanical calculations provide deeper understanding of the properties and potential applications of these compounds (Sigalov et al., 2015).
Propriétés
Numéro CAS |
36159-03-2 |
|---|---|
Nom du produit |
(Z)-5,5',6,6'-tetramethoxy-2,3-dihydro-[1,2'-biindenylidene]-1'(3'H)-one |
Formule moléculaire |
C22H22O5 |
Poids moléculaire |
366.41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B600738.png)
